molecular formula C17H19N5O B7175434 3-Methyl-5-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]-1,2,4-oxadiazole

3-Methyl-5-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]-1,2,4-oxadiazole

Cat. No.: B7175434
M. Wt: 309.4 g/mol
InChI Key: KEBMTBRRDVWQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]-1,2,4-oxadiazole is a heterocyclic compound that features a quinazoline moiety, a piperidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. These intermediates are then coupled with an oxadiazole precursor under specific reaction conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the quinazoline or piperidine rings.

Scientific Research Applications

3-Methyl-5-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit certain tyrosine kinases, while the piperidine ring can enhance binding affinity and selectivity. The oxadiazole ring may contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]-1,2,4-oxadiazole is unique due to the combination of these three moieties in a single molecule, which can result in synergistic effects and enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-5-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-11-3-4-15-14(9-11)16(19-10-18-15)22-7-5-13(6-8-22)17-20-12(2)21-23-17/h3-4,9-10,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBMTBRRDVWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2N3CCC(CC3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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